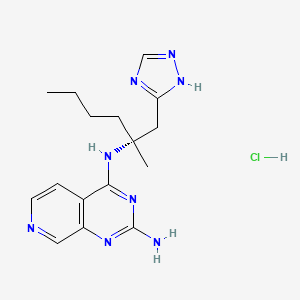

TLR8 agonist 2 hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C16H23ClN8 |

|---|---|

Molecular Weight |

362.9 g/mol |

IUPAC Name |

4-N-[(2R)-2-methyl-1-(1H-1,2,4-triazol-5-yl)hexan-2-yl]pyrido[3,4-d]pyrimidine-2,4-diamine;hydrochloride |

InChI |

InChI=1S/C16H22N8.ClH/c1-3-4-6-16(2,8-13-19-10-20-24-13)23-14-11-5-7-18-9-12(11)21-15(17)22-14;/h5,7,9-10H,3-4,6,8H2,1-2H3,(H,19,20,24)(H3,17,21,22,23);1H/t16-;/m1./s1 |

InChI Key |

BASUPWDVSSIUBD-PKLMIRHRSA-N |

Isomeric SMILES |

CCCC[C@](C)(CC1=NC=NN1)NC2=NC(=NC3=C2C=CN=C3)N.Cl |

Canonical SMILES |

CCCCC(C)(CC1=NC=NN1)NC2=NC(=NC3=C2C=CN=C3)N.Cl |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of TLR8 Agonist 2 Hydrochloride

Introduction

Toll-like Receptor 8 (TLR8) is a critical component of the innate immune system, functioning as an endosomal pattern recognition receptor that identifies single-stranded RNA (ssRNA) from pathogens.[1][2][3][4] Its activation triggers a robust immune response, making it a significant target for therapeutic intervention in fields such as oncology and infectious diseases.[5][6] TLR8 agonist 2 hydrochloride, also known as 5-(4-Aminobutyl)-N4-butyl-6-methylpyrimidine-2,4-diamine dihydrochloride, is a potent and highly selective small molecule agonist designed to activate this pathway.[7][8] This technical guide provides an in-depth exploration of its mechanism of action, supported by quantitative data and detailed experimental protocols for researchers and drug development professionals.

Section 1: Compound Profile

This compound is distinguished by its high potency and selectivity for human TLR8 over the closely related TLR7. This specificity is crucial for eliciting a desired immune response profile, as TLR7 and TLR8 can trigger different downstream effects.[9]

| Property | Value | Reference |

| Compound Name | This compound | [10] |

| Systematic Name | 5-(4-Aminobutyl)-N4-butyl-6-methylpyrimidine-2,4-diamine dihydrochloride | [7][8] |

| CAS Number | 2412937-65-4 | [11] |

| Molecular Formula | C16H22N8.xHCl | [11] |

| Potency (hTLR8 EC50) | 3 nM | [10][12] |

| Selectivity (hTLR7 EC50) | 33.33 μM | [10][12] |

Section 2: The Core Mechanism of Action: TLR8 Signaling

The activation of the immune system by this compound follows a well-defined signaling cascade that is initiated within the endosomes of myeloid cells, such as monocytes, macrophages, and dendritic cells.[1][3][13] The entire process is mediated by the MyD88-dependent pathway.[3][14]

-

Endosomal Recognition and Dimerization : TLR8 is located in the membrane of endosomes. Upon endocytosis, this compound binds to the receptor, inducing a conformational change that promotes the formation of a stable TLR8 homodimer.[3] This dimerization is the critical first step for signal transduction.

-

Myddosome Complex Formation : The dimerized TLR8 recruits the Toll/interleukin-1 receptor (TIR) domain-containing adaptor protein, MyD88.[14] MyD88 then serves as a scaffold, recruiting and activating members of the IL-1 receptor-associated kinase (IRAK) family, specifically IRAK4 and IRAK1, to form a complex known as the Myddosome.[14]

-

Downstream Cascade Activation : The activated IRAK complex interacts with TNF receptor-associated factor 6 (TRAF6). This leads to the activation of the TAK1 complex, which subsequently initiates two major downstream signaling branches:

-

NF-κB Pathway : The TAK1 complex activates the IκB kinase (IKK) complex, which phosphorylates the inhibitor of NF-κB (IκB). This phosphorylation targets IκB for degradation, releasing the transcription factor NF-κB (p50/p65 heterodimer) to translocate into the nucleus.[3][14]

-

MAPK Pathway : The TAK1 complex also activates mitogen-activated protein kinases (MAPKs), including JNK and p38.

-

-

IRF5 Activation : Parallel to NF-κB activation, the MyD88 pathway also leads to the activation of Interferon Regulatory Factor 5 (IRF5), a key transcription factor in TLR8 signaling.[2]

-

Transcriptional Response : Once in the nucleus, transcription factors NF-κB, AP-1 (activated by MAPKs), and IRF5 bind to the promoter regions of target genes, driving the expression and secretion of a variety of pro-inflammatory cytokines and chemokines, including TNF-α, IL-12, and Type I interferons.[1][2][3]

Section 3: Quantitative Biological Activity

The functional consequence of TLR8 activation by this compound has been quantified through in vitro assays using human peripheral blood mononuclear cells (hPBMCs). The data demonstrates a potent, dose-dependent induction of key Th1-polarizing and pro-inflammatory cytokines.

| Cytokine Induced (in hPBMCs) | EC50 Value (nM) | Reference |

| IL-12p40 | 26 | [10][11] |

| IFN-γ | 29 | [10][11] |

| TNF-α | 105 | [10][11] |

| IFN-α | 2800 | [10][11] |

The potent induction of IL-12 and IFN-γ, coupled with a higher EC50 for IFN-α, is characteristic of a strong TLR8-mediated response, which is crucial for driving cell-mediated immunity.

Section 4: Detailed Experimental Protocols

Characterizing the activity of TLR8 agonists requires robust and reproducible in vitro assays. The following are standard protocols used to evaluate compounds like this compound.

Protocol 1: NF-κB Reporter Gene Assay in HEK-Blue™ hTLR8 Cells

This assay quantifies TLR8 activation by measuring the activity of a reporter gene (e.g., Secreted Embryonic Alkaline Phosphatase, SEAP) under the control of an NF-κB-inducible promoter.[15][16]

-

Materials :

-

HEK-Blue™ hTLR8 cells (InvivoGen)

-

DMEM with 10% heat-inactivated FBS, selective antibiotics

-

HEK-Blue™ Detection medium (InvivoGen)

-

This compound

-

96-well flat-bottom plates

-

Spectrophotometer (620 nm)

-

-

Procedure :

-

Cell Seeding : Culture HEK-Blue™ hTLR8 cells according to the manufacturer's protocol. On the day of the experiment, resuspend cells in fresh medium and seed 180 µL into a 96-well plate at a density of ~50,000 cells per well.[15]

-

Agonist Stimulation : Prepare serial dilutions of this compound. Add 20 µL of each dilution to the appropriate wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., R848).[15]

-

Incubation : Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.[15]

-

SEAP Detection : Transfer 40 µL of supernatant from each well to a new 96-well plate. Add 160 µL of pre-warmed HEK-Blue™ Detection medium to each well.[15]

-

Measurement : Incubate at 37°C for 1-3 hours, or until a color change is apparent. Measure the optical density (OD) at 620 nm.[15]

-

-

Data Analysis : Subtract the OD of the vehicle control from all readings. Plot the normalized OD values against the logarithm of the agonist concentration and calculate the EC50 value using a four-parameter logistic curve fit.[15]

Protocol 2: Cytokine Production Assay in Human PBMCs

This assay directly measures the physiological output of TLR8 activation in primary immune cells.

-

Materials :

-

Ficoll-Paque for density gradient centrifugation

-

Freshly isolated human PBMCs

-

RPMI-1640 medium with 10% FBS

-

This compound

-

96-well round-bottom plates

-

ELISA or multiplex bead array kits for TNF-α, IL-12, etc.

-

-

Procedure :

-

PBMC Isolation : Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.[15] Wash and resuspend the cells in complete RPMI medium.

-

Cell Seeding : Adjust cell density to 1 x 10⁶ cells/mL. Add 100 µL of the cell suspension to each well of a 96-well plate (100,000 cells/well).[15]

-

Agonist Stimulation : Add 100 µL of 2x concentrated serial dilutions of this compound or controls to the wells.[15]

-

Incubation : Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.[15]

-

Supernatant Collection : Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the cell-free supernatant for analysis.[15][17]

-

-

Data Analysis : Quantify cytokine concentrations using ELISA or a multiplex assay according to the manufacturer's protocol. Calculate EC50 values for the induction of each cytokine as described above.

Section 5: Applications in Research and Drug Development

The development of potent and selective TLR8 agonists like this compound is driven by their therapeutic potential.

-

Vaccine Adjuvants : TLR8 activation in dendritic cells and monocytes promotes a Th1-biased immune response, characterized by the production of IL-12 and IFN-γ.[8][13] This is highly desirable for vaccines against intracellular pathogens and for therapeutic cancer vaccines, as it enhances cell-mediated immunity.[8][18]

-

Cancer Immunotherapy : By activating myeloid cells in the tumor microenvironment, TLR8 agonists can help reverse the immunosuppressive state, promote the differentiation of monocytes into potent antigen-presenting cells (APCs), and enhance anti-tumor T cell responses.[4][5][19] They hold promise both as monotherapies and in combination with other immunotherapies like checkpoint inhibitors.[5][19]

Conclusion

This compound is a powerful research tool and a promising therapeutic candidate that functions by selectively activating the TLR8 receptor in endosomes. This activation triggers the MyD88-dependent signaling pathway, leading to the nuclear translocation of NF-κB and IRF5 and the subsequent production of a Th1-polarizing cytokine milieu. Its high potency and selectivity, combined with a well-understood mechanism of action, make it a valuable asset for advancing the fields of vaccinology and immuno-oncology.

References

- 1. invivogen.com [invivogen.com]

- 2. Frontiers | Human Toll-like Receptor 8 (TLR8) Is an Important Sensor of Pyogenic Bacteria, and Is Attenuated by Cell Surface TLR Signaling [frontiersin.org]

- 3. Targeting the innate immune receptor TLR8 using small-molecule agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Toll-like receptor 8 - Wikipedia [en.wikipedia.org]

- 5. Development of a novel TLR8 agonist for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. license.umn.edu [license.umn.edu]

- 8. Adaptive Immune Response Stimulated with TLR8 and Dual TLR7/TLR8 Agonists - Technology Commercialization [license.umn.edu]

- 9. TLR7 and TLR8 agonists trigger different signaling pathways for human dendritic cell maturation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. TLR8 agonist 2 - Immunomart [immunomart.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. TLR Signaling Pathway | Thermo Fisher Scientific - KR [thermofisher.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. TLR8 agonists stimulate newly recruited monocyte-derived cells into potent APCs that enhance HBsAg immunogenicity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

TLR8 Agonist 2 Hydrochloride: A Deep Dive into Downstream Signaling Pathways

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Toll-like receptor 8 (TLR8), an endosomal pattern recognition receptor, is a key player in the innate immune system's response to single-stranded RNA (ssRNA), particularly from viral and bacterial pathogens. Its activation triggers a cascade of downstream signaling events, culminating in the production of a robust pro-inflammatory and Th1-polarizing cytokine response. TLR8 agonists, such as the potent and selective TLR8 agonist 2 hydrochloride, are therefore of significant interest as vaccine adjuvants and immunomodulatory agents in various therapeutic areas, including oncology and infectious diseases. This technical guide provides a comprehensive overview of the core downstream signaling pathways activated by this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers and drug development professionals.

Core Signaling Pathways

Activation of TLR8 by this compound initiates a signaling cascade predominantly through the Myeloid differentiation primary response 88 (MyD88)-dependent pathway. This pathway can be broadly divided into three major downstream branches: the Nuclear Factor-kappa B (NF-κB) pathway, the Mitogen-Activated Protein Kinase (MAPK) pathway, and the Interferon Regulatory Factor (IRF) pathway.

MyD88-Dependent Pathway

Upon ligand binding within the endosome, TLR8 undergoes a conformational change, leading to the recruitment of the TIR domain-containing adaptor protein, MyD88. MyD88, in turn, recruits and activates members of the IL-1 receptor-associated kinase (IRAK) family, specifically IRAK4 and IRAK1. This leads to the formation of a signaling complex that includes TNF receptor-associated factor 6 (TRAF6), a key E3 ubiquitin ligase. TRAF6 then activates TGF-β-activated kinase 1 (TAK1), which serves as a crucial node, branching out to activate the NF-κB and MAPK pathways.

Caption: this compound downstream signaling pathway.

The canonical NF-κB pathway is a central axis of TLR8 signaling. Activated TAK1 phosphorylates the IκB kinase (IKK) complex, which in turn phosphorylates the inhibitory protein IκBα. This phosphorylation marks IκBα for ubiquitination and subsequent proteasomal degradation, releasing the NF-κB heterodimer (typically p50/p65). Freed from inhibition, NF-κB translocates to the nucleus, where it binds to specific DNA sequences in the promoter regions of target genes, driving the transcription of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).

The MAPK pathway is also initiated by TAK1, which activates MAPK kinases (MKKs) such as MKK3 and MKK6. These MKKs then dually phosphorylate and activate p38 MAPK and c-Jun N-terminal kinase (JNK). Activated p38 and JNK phosphorylate various transcription factors, including Activator Protein-1 (AP-1), which then translocates to the nucleus to induce the expression of pro-inflammatory genes, often in concert with NF-κB.

TLR8 activation leads to the robust induction of Interferon Regulatory Factor 5 (IRF5) and, to a lesser extent, IRF7. TRAF6 is implicated in the activation of IRF5, which is crucial for the production of IL-12 and Type I interferons like IFN-β. MyD88 can also directly interact with and activate IRF7. Upon activation, these IRFs dimerize and translocate to the nucleus, where they bind to interferon-stimulated response elements (ISREs) in the promoters of target genes, leading to the transcription of Type I interferons and contributing to the Th1-polarizing cytokine milieu.

Quantitative Data Presentation

The potency of this compound has been characterized by its half-maximal effective concentration (EC50) for receptor activation and for the induction of key downstream cytokines in human peripheral blood mononuclear cells (hPBMCs).

| Parameter | Value | Cell System |

| hTLR8 EC50 | 3 nM | Human TLR8 expressing cells |

| TNF-α EC50 | 105 nM | hPBMC |

| IL-12p40 EC50 | 26 nM | hPBMC |

| IFN-γ EC50 | 29 nM | hPBMC |

| IFN-α EC50 | 2800 nM | hPBMC |

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable replication and further investigation.

Protocol 1: Cytokine Release Assay in Human PBMCs by ELISA

This protocol details the measurement of cytokines released from hPBMCs following stimulation with this compound.

Caption: Experimental workflow for cytokine measurement by ELISA.

Materials:

-

Ficoll-Paque PLUS

-

RPMI-1640 medium with L-glutamine

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Penicillin-Streptomycin solution

-

This compound

-

96-well cell culture plates

-

Human TNF-α, IL-12p40, IFN-γ, and IFN-α ELISA kits

-

Microplate reader

Procedure:

-

PBMC Isolation: Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol.

-

Cell Culture: Wash the isolated PBMCs twice with RPMI-1640 medium. Resuspend the cells in complete RPMI-1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin) at a concentration of 1 x 10^6 cells/mL.

-

Cell Seeding: Add 100 µL of the cell suspension to each well of a 96-well flat-bottom cell culture plate.

-

Stimulation: Prepare serial dilutions of this compound in complete RPMI-1640 medium. Add 100 µL of the diluted agonist to the respective wells. For the negative control, add 100 µL of medium only.

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant without disturbing the cell pellet. Supernatants can be used immediately or stored at -80°C.

-

ELISA: Perform the ELISA for the desired cytokines (TNF-α, IL-12p40, IFN-γ, IFN-α) according to the manufacturer's instructions. This typically involves adding the collected supernatants and standards to an antibody-coated plate, followed by incubation with a detection antibody, an enzyme conjugate, and a substrate for colorimetric detection.

-

Data Analysis: Measure the absorbance at 450 nm using a microplate reader. Calculate the cytokine concentrations in the samples by interpolating from the standard curve.

Protocol 2: Whole Blood Cytokine Release Assay

This assay provides a more physiologically relevant system by maintaining the complex cellular and soluble components of blood.

Materials:

-

Freshly drawn human whole blood collected in sodium heparin tubes

-

RPMI-1640 medium

-

This compound

-

96-well deep-well plates

-

Human cytokine ELISA kits

-

Microplate reader

Procedure:

-

Blood Dilution: Within 2 hours of collection, dilute the whole blood 1:1 with pre-warmed RPMI-1640 medium.

-

Assay Setup: In a 96-well deep-well plate, add 25 µL of 10x concentrated this compound dilutions.

-

Stimulation: Add 225 µL of the diluted whole blood to each well. Mix gently by pipetting.

-

Incubation: Incubate the plate overnight (18-24 hours) at 37°C with 5% CO2.

-

Plasma Collection: Centrifuge the plate at 1000 x g for 10 minutes. Carefully collect the plasma supernatant.

-

ELISA: Measure cytokine concentrations in the plasma samples using ELISA as described in Protocol 1. Plasma samples may require further dilution in the assay buffer provided with the ELISA kit.

Protocol 3: Western Blot Analysis of p38 MAPK Phosphorylation and IκBα Degradation

This protocol is for detecting the activation of the MAPK and NF-κB pathways in monocytes.

Caption: Western blot workflow for signaling protein analysis.

Materials:

-

Human monocytic cell line (e.g., THP-1) or isolated primary human monocytes

-

Appropriate cell culture medium

-

This compound

-

RIPA lysis buffer

-

Protease and phosphatase inhibitor cocktails

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (5% BSA in TBST)

-

Primary antibodies: anti-phospho-p38 MAPK (Thr180/Tyr182), anti-IκBα, anti-total p38 MAPK, anti-β-actin

-

HRP-conjugated secondary antibody

-

ECL Western Blotting Substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment: Seed monocytes (e.g., 2 x 10^6 cells per well in a 6-well plate). If applicable, serum-starve the cells for 4-6 hours. Treat the cells with an effective concentration of this compound for various time points (e.g., 0, 15, 30, 60 minutes).

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE: Normalize the protein concentrations and prepare samples with Laemmli buffer. Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Add ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

-

Analysis: Quantify band intensities using densitometry software. Normalize the phospho-p38 signal to total p38 and the IκBα signal to the loading control (β-actin) to determine changes in phosphorylation and degradation, respectively.

Conclusion

This compound potently activates human TLR8, leading to the initiation of a MyD88-dependent signaling cascade that robustly engages the NF-κB, MAPK, and IRF pathways. This comprehensive activation profile results in the production of a strong Th1-polarizing cytokine response, highlighting its potential as a powerful immunomodulatory agent. The data and protocols presented in this guide offer a foundational framework for researchers and drug developers to further explore the therapeutic applications of TLR8 agonists.

TLR8 Agonist 2 Hydrochloride: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Toll-like receptor 8 (TLR8) is a critical component of the innate immune system, recognizing single-stranded RNA viruses and triggering a potent immune response. As such, agonists of TLR8 have emerged as promising candidates for vaccine adjuvants and cancer immunotherapies. This technical guide provides an in-depth overview of TLR8 agonist 2 hydrochloride, a potent and selective small molecule activator of human TLR8. This document details its mechanism of action, provides comprehensive experimental protocols for its characterization, and presents key quantitative data to facilitate its application in research and drug development.

Introduction

Toll-like receptor 8 (TLR8), a member of the Toll-like receptor family of pattern recognition receptors, is primarily expressed in the endosomes of myeloid cells, including monocytes, macrophages, and myeloid dendritic cells. Its activation by pathogen-associated molecular patterns, specifically single-stranded RNA (ssRNA), initiates a signaling cascade that results in the production of pro-inflammatory cytokines and chemokines, and the upregulation of co-stimulatory molecules, thereby bridging the innate and adaptive immune responses.

This compound is a synthetic small molecule designed to specifically activate human TLR8. Its high potency and selectivity make it a valuable tool for elucidating the role of TLR8 in immune activation and for preclinical evaluation as a potential immunotherapeutic agent.

Chemical and Physical Properties

| Property | Value |

| Chemical Formula | C16H22N8.xHCl[1] |

| CAS Number | 2412937-65-4[1] |

| Molecular Weight | 326.40 (free base) |

Mechanism of Action: The TLR8 Signaling Pathway

Upon binding to TLR8 within the endosomal compartment, this compound induces a conformational change in the receptor, leading to its dimerization. This event initiates a downstream signaling cascade predominantly through the Myeloid Differentiation Primary Response 88 (MyD88)-dependent pathway.

The key steps in the TLR8 signaling pathway are:

-

Recruitment of MyD88: The dimerized TLR8 receptor recruits the adaptor protein MyD88.

-

Formation of the Myddosome: MyD88 then recruits IL-1 receptor-associated kinase 4 (IRAK4) and IRAK1, forming a complex known as the Myddosome.

-

Activation of TRAF6: This leads to the activation of TNF receptor-associated factor 6 (TRAF6).

-

Activation of Downstream Kinases: TRAF6 activates transforming growth factor-β-activated kinase 1 (TAK1), which in turn activates the IκB kinase (IKK) complex and mitogen-activated protein kinases (MAPKs) such as JNK and p38.

-

Activation of Transcription Factors: The IKK complex phosphorylates the inhibitor of κB (IκB), leading to its degradation and the subsequent nuclear translocation of the transcription factor NF-κB. Concurrently, TLR8 signaling can also lead to the activation of Interferon Regulatory Factor 5 (IRF5).

-

Gene Expression: Nuclear NF-κB and IRF5 drive the transcription of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-12), chemokines, and type I interferons.

Interestingly, TLR8-mediated NF-κB and JNK activation has been shown to be TAK1-independent and MEKK3-dependent in some contexts.

Caption: TLR8 Signaling Pathway initiated by this compound.

Quantitative Data

In Vitro Potency and Selectivity

| Parameter | Cell Line/System | Value | Reference |

| hTLR8 EC50 | HEK-Blue™ hTLR8 cells | 3 nM | [1] |

| hTLR7 EC50 | HEK-Blue™ hTLR7 cells | 33.33 µM | [1] |

Cytokine Induction in Human PBMCs

| Cytokine | EC50 (nM) | Reference |

| TNF-α | 105 | [1] |

| IL-12p40 | 26 | [1] |

| IFN-γ | 29 | [1] |

| IFN-α | 2800 | [1] |

In Vivo Pharmacokinetics in Mice

| Parameter | Intravenous (1 mg/kg) | Oral (5 mg/kg) | Reference |

| T1/2 (h) | 0.25 | 0.5 | [1] |

| AUClast (ng/mL*hr) | 450 | 624 | [1] |

| Oral Bioavailability (%F) | - | 27.7 | [1] |

Experimental Protocols

In Vitro Human PBMC Stimulation and Cytokine Analysis

This protocol describes the stimulation of human peripheral blood mononuclear cells (PBMCs) to measure the induction of cytokines.

Materials:

-

Freshly isolated human PBMCs

-

RPMI-1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

This compound

-

96-well cell culture plates

-

ELISA or multiplex bead array kits for desired cytokines (e.g., TNF-α, IL-12)

Procedure:

-

Cell Preparation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Wash the cells and resuspend in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.

-

Plating: Add 100 µL of the PBMC suspension to each well of a 96-well plate.

-

Stimulation: Prepare serial dilutions of this compound in complete RPMI-1640 medium. Add 100 µL of the agonist dilutions to the respective wells. Include a vehicle control (e.g., DMSO or PBS).

-

Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 18-24 hours.

-

Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the supernatant without disturbing the cell pellet.

-

Cytokine Quantification: Measure the concentration of cytokines in the supernatants using ELISA or a multiplex bead array assay according to the manufacturer's instructions.

HEK-Blue™ hTLR8 Reporter Gene Assay

This assay utilizes a HEK293 cell line stably expressing human TLR8 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.

Materials:

-

HEK-Blue™ hTLR8 cells (InvivoGen)

-

HEK-Blue™ Detection medium (InvivoGen)

-

Growth medium (DMEM with 10% FBS, 100 µg/ml Normocin™, and appropriate selection antibiotics)

-

This compound

-

96-well flat-bottom plates

Procedure:

-

Cell Culture: Maintain HEK-Blue™ hTLR8 cells in growth medium.

-

Assay Plate Preparation: Prepare serial dilutions of this compound in growth medium. Add 20 µL of each dilution to the wells of a 96-well plate.

-

Cell Stimulation: Resuspend HEK-Blue™ hTLR8 cells in HEK-Blue™ Detection medium at a concentration of approximately 2.8 x 10^5 cells/mL. Add 180 µL of the cell suspension to each well.

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 16-24 hours.

-

SEAP Detection: Monitor the color change of the HEK-Blue™ Detection medium. Measure the optical density (OD) at 620-655 nm using a spectrophotometer. The OD is directly proportional to the level of NF-κB activation.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating a novel TLR8 agonist.

Caption: A representative experimental workflow for the evaluation of a TLR8 agonist.

Conclusion

This compound is a valuable research tool for investigating the intricacies of the TLR8-mediated immune response. Its high potency and selectivity for human TLR8, coupled with the detailed protocols provided in this guide, will enable researchers to conduct robust in vitro and in vivo studies. The quantitative data presented herein serves as a benchmark for experimental design and data interpretation, facilitating the advancement of novel immunotherapies targeting TLR8.

References

A Technical Guide to the Discovery and Synthesis of a Representative TLR8 Agagonist: VTX-2337 (Motolimod)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of VTX-2337 (motolimod), a selective Toll-like receptor 8 (TLR8) agonist. VTX-2337 serves as a prime example of a small molecule immunomodulator developed for therapeutic applications, particularly in oncology.

Introduction to TLR8 Agonists

Toll-like receptors (TLRs) are a class of proteins that play a crucial role in the innate immune system by recognizing pathogen-associated molecular patterns (PAMPs). Human TLR8, located in the endosomes of immune cells such as monocytes, macrophages, and myeloid dendritic cells, is activated by single-stranded RNA viruses. The activation of TLR8 triggers a signaling cascade that leads to the production of pro-inflammatory cytokines and the enhancement of cellular immune responses, making it an attractive target for the development of immunotherapies.

VTX-2337 (motolimod) is a potent and selective small-molecule agonist of TLR8 that has been investigated for its potential in cancer immunotherapy.[1][2] It is designed to stimulate the innate immune system to recognize and attack cancer cells.[3]

Discovery and Development

VTX-2337 was developed as a selective TLR8 agonist to harness the therapeutic potential of this receptor in oncology.[4] The goal was to create a molecule that could effectively activate myeloid dendritic cells and monocytes, leading to the production of Th1-polarizing cytokines and enhanced natural killer (NK) cell activity.[3][5] VTX-2337 emerged from these efforts as a promising clinical candidate.[4]

Synthesis

While the precise, step-by-step synthesis of VTX-2337 is proprietary, the general synthesis of related 2-aminobenzazepine derivatives has been described in the patent literature. The following is a representative synthetic scheme.

Disclaimer: The following is a generalized, representative synthesis and may not reflect the exact manufacturing process of VTX-2337.

A plausible synthetic route would involve the construction of the core 2-aminobenzazepine ring system, followed by the attachment of the side chains. This could be achieved through a multi-step process involving standard organic chemistry reactions such as nucleophilic substitution, cross-coupling reactions (e.g., Suzuki or Stille coupling), and amide bond formation. The final step would likely involve salt formation with hydrochloric acid to produce the hydrochloride salt.

Mechanism of Action and Signaling Pathway

VTX-2337 selectively binds to and activates TLR8 within the endosomal compartments of immune cells.[2][6] This activation initiates a downstream signaling cascade primarily through the MyD88-dependent pathway, leading to the activation of the transcription factor NF-κB.[7] Activated NF-κB then translocates to the nucleus and induces the expression of genes encoding pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-12 (B1171171) (IL-12).[5][8]

Furthermore, VTX-2337 has been shown to activate the NLRP3 inflammasome, leading to the maturation and secretion of IL-1β and IL-18.[9] These cytokines, in turn, can further enhance the activation and cytotoxic function of NK cells.[9]

Caption: TLR8 signaling pathway activated by VTX-2337.

Quantitative Data

The biological activity of VTX-2337 has been characterized in various in vitro and in vivo systems. The following tables summarize key quantitative data.

Table 1: In Vitro Activity of VTX-2337

| Assay | Cell Type | Parameter | Value | Reference |

| TLR8 Activation | HEK293 cells | EC50 | ~100 nM | [2][5][10][11][12] |

| TNF-α Production | Human PBMCs | EC50 | 140 ± 30 nM | [10][11] |

| IL-12 Production | Human PBMCs | EC50 | 120 ± 30 nM | [10][11] |

| MIP-1β Induction | Human PBMCs | EC50 | 60 nM | [10] |

| TLR7 Activation | HEK293 cells | EC50 | 19.8 µM | [13] |

| Cytotoxicity | Not specified | CC50 | > 50 µM | [13] |

Table 2: In Vivo and Clinical Data for VTX-2337

| Study Type | Species | Dose | Observed Effect | Reference |

| In Vivo | Cynomolgus Monkey | 1 or 10 mg/kg (subcutaneous) | Induction of IL-1β and IL-18 | [2] |

| Phase 1 Clinical Trial | Human (advanced solid tumors) | ≥0.4 mg/m² | Increased plasma levels of G-CSF, MCP-1, MIP-1β, and TNF-α | [14][15] |

| Phase 1b Clinical Trial | Human (SCCHN) | 3.0 mg/m² (MTD) | Significant increases in plasma G-CSF, IL-6, MIP-1β, and MCP-1 | [16] |

Experimental Protocols

The following are representative protocols for the in vitro evaluation of TLR8 agonists like VTX-2337.

HEK-Blue™ TLR8 Reporter Gene Assay

This assay is used to determine the potency of a TLR8 agonist by measuring the activation of the NF-κB signaling pathway.

-

Cell Culture: Culture HEK-Blue™ hTLR8 cells (InvivoGen) according to the manufacturer's instructions. These cells are engineered to express human TLR8 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB inducible promoter.

-

Assay Preparation:

-

Prepare serial dilutions of VTX-2337 hydrochloride and a positive control (e.g., R848) in cell culture medium.

-

Seed the HEK-Blue™ hTLR8 cells into a 96-well plate at a density of approximately 50,000 cells per well.

-

-

Cell Stimulation: Add the diluted compounds to the respective wells and incubate the plate at 37°C in a 5% CO₂ incubator for 18-24 hours.[7]

-

SEAP Detection:

-

Collect the cell culture supernatant.

-

Add a SEAP detection reagent (e.g., QUANTI-Blue™) to the supernatant.

-

Incubate at 37°C for 1-3 hours.[7]

-

-

Data Acquisition and Analysis:

-

Measure the optical density (OD) at 620-650 nm using a spectrophotometer.

-

Plot the OD values against the log of the agonist concentration and calculate the EC50 value using a non-linear regression curve fit.[7]

-

Cytokine Induction in Human Peripheral Blood Mononuclear Cells (PBMCs)

This assay measures the ability of a TLR8 agonist to induce the production of cytokines from primary human immune cells.

-

PBMC Isolation: Isolate PBMCs from fresh human whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).

-

Cell Culture: Resuspend the isolated PBMCs in complete RPMI-1640 medium and adjust the cell density to 1 x 10⁶ cells/mL.

-

Cell Stimulation:

-

Add 100 µL of the PBMC suspension to each well of a 96-well plate.

-

Add 100 µL of 2x concentrated serial dilutions of VTX-2337 hydrochloride or a vehicle control.

-

Incubate the plate at 37°C in a 5% CO₂ incubator for 18-24 hours.[7]

-

-

Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.

-

Cytokine Quantification: Measure the concentration of cytokines (e.g., TNF-α, IL-12) in the supernatant using an enzyme-linked immunosorbent assay (ELISA) or a multiplex cytokine assay (e.g., Luminex).

-

Data Analysis: Plot the cytokine concentrations against the log of the agonist concentration to generate dose-response curves and calculate EC50 values.

Caption: General experimental workflow for in vitro testing of VTX-2337.

Conclusion

VTX-2337 (motolimod) is a well-characterized, selective TLR8 agonist that has demonstrated potent immunostimulatory activity in both preclinical and clinical settings. Its ability to induce a robust, Th1-polarizing immune response underscores the therapeutic potential of targeting TLR8 for the treatment of cancer and other diseases. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug developers working in the field of immunology and immunotherapy.

References

- 1. Motolimod - Wikipedia [en.wikipedia.org]

- 2. apexbt.com [apexbt.com]

- 3. Motolimod effectively drives immune activation in advanced cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Integrative Development of a TLR8 Agonist for Ovarian Cancer Chemo-immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Facebook [cancer.gov]

- 7. benchchem.com [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Coordinated Activation of Toll-Like Receptor8 (TLR8) and NLRP3 by the TLR8 Agonist, VTX-2337, Ignites Tumoricidal Natural Killer Cell Activity | PLOS One [journals.plos.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. selleckchem.com [selleckchem.com]

- 12. VTX-2337 is a novel TLR8 agonist that activates NK cells and augments ADCC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Development of a novel TLR8 agonist for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. aacrjournals.org [aacrjournals.org]

- 15. A phase I dose-finding study of the novel Toll-like receptor 8 agonist VTX-2337 in adult subjects with advanced solid tumors or lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. aacrjournals.org [aacrjournals.org]

A Technical Guide to the Role of TLR8 Agonist 2 Hydrochloride in Innate Immunity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of TLR8 agonist 2 hydrochloride, a potent and selective small molecule activator of Toll-like receptor 8 (TLR8). It details the compound's mechanism of action within the innate immune system, presents key quantitative data, and outlines detailed experimental protocols for its characterization. This document serves as a comprehensive resource for professionals engaged in immunology research and the development of novel immunomodulatory therapeutics.

Introduction to TLR8 and Innate Immunity

Toll-like receptor 8 (TLR8) is a critical component of the innate immune system, functioning as an endosomal pattern recognition receptor (PRR).[1][2] Primarily expressed in myeloid cells such as monocytes, macrophages, and dendritic cells, TLR8 is responsible for detecting single-stranded RNA (ssRNA) from viral and bacterial pathogens.[1][3][4] Upon activation, TLR8 initiates a robust signaling cascade that results in the production of pro-inflammatory cytokines and Type I interferons, orchestrating a powerful immune response.[3][5] TLR8 agonists are therefore of significant interest as potential vaccine adjuvants and cancer immunotherapy agents.[1][6][7] this compound is a highly potent and selective research tool used to investigate and modulate this pathway.[8][9]

Mechanism of Action: The TLR8 Signaling Pathway

This compound activates the innate immune response through the MyD88-dependent signaling pathway.[1][10][11] The process begins when the agonist binds to TLR8 within the endosome, inducing the receptor to dimerize. This conformational change facilitates the recruitment of the adaptor protein Myeloid Differentiation Primary Response 88 (MyD88).[1]

MyD88 then initiates a downstream signaling cascade by recruiting and activating IL-1 receptor-associated kinases (IRAKs), specifically IRAK4 and IRAK1.[1][11] The activated IRAK complex associates with TNF receptor-associated factor 6 (TRAF6), which in turn activates the TAK1 complex.[1][3] This leads to the activation of the IκB kinase (IKK) complex, which phosphorylates the inhibitor of NF-κB (IκB), targeting it for degradation.[5] The release of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) allows it to translocate to the nucleus, where it drives the transcription of genes encoding key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-12 (IL-12).[1][3][12]

Quantitative Data Summary

The potency and selectivity of this compound have been characterized in various in vitro assays. The following tables summarize this quantitative data, providing a comparative perspective with other well-known TLR agonists.

Data Presentation

Table 1: Potency and Selectivity of this compound and Other TLR Agonists

This table outlines the half-maximal effective concentration (EC₅₀) of various agonists on human TLR8 and TLR7, highlighting the selectivity profile of each compound.

| Agonist | Target(s) | hTLR8 EC₅₀ | hTLR7 EC₅₀ | Selectivity |

| This compound | TLR8 | 3 nM [8][9] | 33.33 µM [8] | Selective for TLR8 |

| DN052 | TLR8 | 6.7 nM[13][14] | >50 µM[15] | Selective for TLR8 |

| Motolimod (VTX-2337) | TLR8 | ~100 nM[13][16] | - | Selective for TLR8 |

| Resiquimod (R848) | TLR7/8 | 5.12 µM[15] | - | Dual Agonist |

| EC₅₀ values can vary depending on the specific assay conditions. |

Table 2: Cytokine Induction Profile of this compound in Human PBMCs

This table details the EC₅₀ values for the induction of key cytokines in human peripheral blood mononuclear cells (hPBMCs) following stimulation with TLR8 agonist 2.

| Cytokine | EC₅₀ (in hPBMCs) | Key Immune Function |

| IL-12p40 | 26 nM [8][17] | Th1 polarization, activation of NK and T cells |

| IFN-γ | 29 nM [8][17] | Macrophage activation, antiviral and antitumor activity |

| TNF-α | 105 nM [8][17] | Pro-inflammatory response, apoptosis, anti-tumor activity |

| IFN-α | 2800 nM [8][17] | Potent antiviral activity, activation of dendritic cells |

Experimental Protocols

The following are detailed methodologies for the in vitro characterization of this compound.

Protocol 1: TLR8 Reporter Assay in HEK-Blue™ Cells

This assay is used to determine the potency and selectivity of the agonist by measuring the activation of the NF-κB pathway.[1][6]

Materials:

-

HEK-Blue™ hTLR8 cells (and hTLR7 for selectivity)

-

HEK-Blue™ Detection medium

-

This compound

-

Positive Control: R848 (Resiquimod)[1]

-

Vehicle Control: DMSO or PBS[1]

-

96-well flat-bottom cell culture plates

-

Spectrophotometer (620-655 nm)

Methodology:

-

Cell Culture: Maintain HEK-Blue™ hTLR8 cells in growth medium supplemented with selection antibiotics as per the manufacturer's instructions.[1]

-

Cell Seeding: On the day of the experiment, harvest cells and resuspend them in fresh, pre-warmed HEK-Blue™ Detection medium. Seed 180 µL of the cell suspension into a 96-well plate at a density of 2.5 x 10⁴ to 5 x 10⁴ cells/well.[5]

-

Agonist Stimulation: Prepare serial dilutions of this compound. Add 20 µL of the agonist dilutions, positive control, or vehicle control to the appropriate wells.[5]

-

Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO₂ incubator.[1][5]

-

Data Acquisition: Measure the secreted embryonic alkaline phosphatase (SEAP) activity by reading the optical density of the plate at 620-655 nm using a spectrophotometer.

-

Analysis: Calculate the EC₅₀ value by plotting the absorbance against the log of the agonist concentration and fitting the data to a four-parameter logistic curve.

Protocol 2: Cytokine Induction Assay in Human PBMCs

This functional assay quantifies the production of downstream cytokines in primary human immune cells.[1]

Materials:

-

Ficoll-Paque density gradient medium

-

Heparinized whole blood from healthy donors

-

Complete RPMI-1640 medium

-

This compound

-

96-well round-bottom plates

-

ELISA or multiplex bead array kits (for TNF-α, IL-12, etc.)

Methodology:

-

PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.[5]

-

Cell Plating: Wash and resuspend the isolated PBMCs in complete RPMI medium. Add 100 µL of the PBMC suspension (at 1 x 10⁶ cells/mL) to each well of a 96-well round-bottom plate.[1]

-

Agonist Stimulation: Add 100 µL of 2x concentrated serial dilutions of this compound or vehicle control to the wells.[1]

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 18-24 hours.[1][5]

-

Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes to pellet the cells. Carefully collect the supernatant without disturbing the cell pellet.[1]

-

Cytokine Quantification: Measure the concentration of TNF-α, IL-12, and other cytokines in the supernatants using ELISA or a multiplex bead array assay, following the manufacturer’s instructions.[1]

Experimental Workflow Visualization

The following diagram illustrates the integrated workflow for the in vitro characterization of a novel TLR8 agonist.

Conclusion

This compound is a valuable tool for dissecting the complexities of the innate immune system. Its high potency and selectivity for human TLR8 enable precise activation of the MyD88-dependent signaling pathway, leading to a robust, Th1-polarizing cytokine response characterized by high levels of IL-12 and TNF-α. The detailed protocols and quantitative data provided in this guide offer a solid framework for researchers and drug developers to utilize this compound effectively in the pursuit of novel immunotherapies and vaccine adjuvants.

References

- 1. benchchem.com [benchchem.com]

- 2. Targeting the innate immune receptor TLR8 using small-molecule agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Structure-based Ligand Design of Novel Human Toll-like Receptor 8 Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. invivogen.com [invivogen.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. TLR8 agonist 2 - Immunomart [immunomart.com]

- 10. researchgate.net [researchgate.net]

- 11. Toll-like Receptor Signaling | Cell Signaling Technology [cellsignal.com]

- 12. researchgate.net [researchgate.net]

- 13. Development of a novel TLR8 agonist for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Development of a novel TLR8 agonist for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. medchemexpress.com [medchemexpress.com]

- 17. medchemexpress.com [medchemexpress.com]

A Technical Guide to the Activation of the NF-κB Pathway by TLR8 Agonist 2 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Toll-like Receptor 8 (TLR8) activation by the potent and selective small molecule, TLR8 agonist 2 hydrochloride. It details the downstream nuclear factor-kappa B (NF-κB) signaling pathway, presents key quantitative data, and offers comprehensive experimental protocols for studying this interaction.

Introduction

Toll-like Receptor 8 (TLR8) is a critical pattern recognition receptor of the innate immune system, primarily expressed in the endosomes of myeloid cells like monocytes, macrophages, and dendritic cells.[1] It plays a vital role in host defense by recognizing single-stranded RNA (ssRNA), a common molecular signature of viral pathogens.[1][2] Upon activation, TLR8 initiates a robust signaling cascade that leads to the production of pro-inflammatory cytokines, positioning it as a compelling therapeutic target for vaccine adjuvants and immunotherapies.[1][3] this compound is a highly potent and selective agonist for human TLR8, making it a valuable tool for research and potential drug development.[4][5]

The TLR8-NF-κB Signaling Pathway

The activation of NF-κB by TLR8 agonists is predominantly mediated through the Myeloid Differentiation Primary Response 88 (MyD88)-dependent pathway.[2][6][7][8][9] This signaling cascade is a phylogenetically conserved paradigm in innate immunity.[10]

The process unfolds as follows:

-

Ligand Recognition: this compound binds to TLR8 within the endosomal compartment, inducing a conformational change that promotes receptor dimerization.[1]

-

Adaptor Recruitment: The dimerized TLR8 receptor recruits the adaptor protein MyD88 via homophilic interactions between their Toll/Interleukin-1 Receptor (TIR) domains.[10][11]

-

Kinase Cascade: MyD88 recruits and activates members of the IL-1 receptor-associated kinase (IRAK) family, specifically IRAK4 and IRAK1.[1][11] The activated IRAK complex then associates with TNF receptor-associated factor 6 (TRAF6).[6][11]

-

IKK Complex Activation: TRAF6 activates the transforming growth factor-β-activated kinase 1 (TAK1) complex, which in turn phosphorylates and activates the IκB kinase (IKK) complex.[7][12]

-

NF-κB Translocation: The activated IKK complex phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. This releases the NF-κB heterodimer (typically p65/p50) from cytoplasmic sequestration.[10][13]

-

Gene Transcription: The freed NF-κB translocates to the nucleus, where it binds to κB sites on the promoters of target genes, driving the transcription of various pro-inflammatory cytokines such as TNF-α, IL-12, and IL-6.[1][2][3]

Quantitative Data Presentation

The activity of this compound has been characterized by its high potency and selectivity for human TLR8, as well as its ability to induce a robust, Th1-polarizing cytokine response.

Table 1: Potency and Selectivity of this compound [4][5]

| Target | Agonist | EC₅₀ (Half-maximal Effective Concentration) | Selectivity (TLR7/TLR8) |

| Human TLR8 | This compound | 3 nM | \multirow{2}{*}{~11,111-fold} |

| Human TLR7 | This compound | 33.33 µM |

EC₅₀ values determined using NF-κB reporter gene assays in HEK293 cells expressing the respective human TLR.

Table 2: Cytokine Induction Profile of this compound in Human PBMCs [4]

| Cytokine | EC₅₀ for Induction |

| TNF-α | 105 nM |

| IL-12p40 | 26 nM |

| IFN-γ | 29 nM |

| IFN-α | 2800 nM |

Data derived from stimulation of human peripheral blood mononuclear cells (PBMCs). The potent induction of IL-12 and IFN-γ with weak induction of IFN-α is characteristic of a selective TLR8 agonist.[14]

Experimental Protocols

Detailed methodologies are provided for key experiments used to characterize the activation of the NF-κB pathway by TLR8 agonists.

Protocol 1: NF-κB Reporter Gene Assay

This assay is a standard method to quantify the activation of the NF-κB signaling pathway in a high-throughput format.[15][16][17]

Methodology:

-

Cell Seeding: Culture HEK293 cells stably expressing human TLR8 and an NF-κB-luciferase or SEAP (Secreted Embryonic Alkaline Phosphatase) reporter construct. Seed cells at a density of 35,000-50,000 cells/well in 90 µL of assay medium into a 96-well white, opaque-bottom plate.[16][17] Incubate overnight (~16 hours) at 37°C with 5% CO₂.[17]

-

Agonist Stimulation: Prepare 10x concentrated serial dilutions of this compound in assay medium. Add 10 µL of the dilutions to the appropriate wells.[16][17] Include a known TLR8 agonist (e.g., CL097 or R848) as a positive control and vehicle (e.g., DMSO) as an unstimulated negative control.[15][17]

-

Incubation: Incubate the plate for 6-24 hours at 37°C with 5% CO₂.[15][16][18] The optimal time may vary depending on the reporter system.

-

Signal Detection:

-

For Luciferase: Equilibrate the plate and a luciferase detection reagent (e.g., ONE-Step™ Luciferase System) to room temperature. Add 100 µL of the reagent to each well, incubate for 10-15 minutes on an orbital shaker, and measure luminescence with a plate luminometer.[16][17]

-

For SEAP: Collect 40 µL of supernatant and transfer to a new plate. Add 160 µL of a detection medium (e.g., HEK-Blue™ Detection). Incubate at 37°C for 1-3 hours and measure the optical density (OD) at 620-655 nm.[14][15]

-

-

Data Analysis: Subtract the background signal from all readings. Plot the normalized signal against the log of the agonist concentration and use a non-linear regression (four-parameter logistic) curve fit to determine the EC₅₀ value.[15]

Protocol 2: Cytokine Production Analysis in Human PBMCs

This protocol measures the functional outcome of TLR8 activation by quantifying the secretion of key cytokines from primary human immune cells.[14][19][20]

Methodology:

-

PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque™ density gradient centrifugation.[14]

-

Cell Plating: Resuspend PBMCs in complete RPMI-1640 medium (supplemented with 10% FBS and antibiotics) and plate in a 96-well plate at a density of 2 x 10⁵ to 1 x 10⁶ cells per well.[14][16]

-

Stimulation: Add this compound at various concentrations to the wells. Include positive (e.g., R848) and negative (vehicle) controls.

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.[16]

-

Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the cell-free supernatant without disturbing the cell pellet.[16] Store supernatants at -80°C until analysis.

-

Cytokine Quantification: Measure the concentration of cytokines (e.g., TNF-α, IL-12, IL-6, IFN-γ) in the supernatants using a commercial ELISA kit or a multiplex bead-based immunoassay (e.g., Luminex) according to the manufacturer's instructions.[14][19]

Protocol 3: NF-κB (p65) Nuclear Translocation by Immunofluorescence Microscopy

This imaging-based assay provides direct visual evidence of NF-κB activation by quantifying its movement from the cytoplasm to the nucleus.[13][21][22][23]

Methodology:

-

Cell Culture: Seed TLR8-expressing cells (e.g., primary human macrophages or THP-1 monocytes) on glass coverslips in a 24-well plate and allow them to adhere.[22]

-

Stimulation: Treat cells with this compound for a predetermined time (e.g., 30-60 minutes). Include an unstimulated control.

-

Fixation and Permeabilization: Aspirate the medium and wash with PBS. Fix the cells with 4% paraformaldehyde for 15-20 minutes.[22] Permeabilize the cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes.[22]

-

Blocking: Block non-specific binding sites by incubating with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.[22]

-

Primary Antibody Staining: Incubate the cells with a primary antibody specific for the NF-κB p65 subunit (e.g., rabbit anti-p65) diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.[13][22]

-

Secondary Antibody Staining: Wash the cells three times with PBS. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) for 1 hour at room temperature, protected from light.[22]

-

Nuclear Counterstaining: Wash the cells again and incubate with a nuclear stain such as DAPI for 5 minutes.[22]

-

Mounting and Imaging: Mount the coverslips onto microscope slides using an anti-fade mounting medium. Acquire images using a confocal or high-content fluorescence microscope.[23][24]

-

Image Analysis: Use image analysis software (e.g., ImageJ) to define nuclear and cytoplasmic regions of interest (ROIs) based on the DAPI and cell morphology. Quantify the mean fluorescence intensity of p65 staining in each compartment and calculate the nuclear-to-cytoplasmic intensity ratio to measure translocation.[21]

References

- 1. benchchem.com [benchchem.com]

- 2. Targeting the innate immune receptor TLR8 using small-molecule agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. TLR8 agonist 2 - Immunomart [immunomart.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. TLR MyD88-dependent signaling: Significance and symbolism [wisdomlib.org]

- 9. Frontiers | MyD88-dependent signaling drives toll-like receptor-induced trained immunity in macrophages [frontiersin.org]

- 10. Toll-like receptor–mediated NF-κB activation: a phylogenetically conserved paradigm in innate immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Inflammatory Role of TLR-MyD88 Signaling in Multiple Sclerosis [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. NF-KAPPA B (NF-KB) - p65 (RelA) IMMUNOFLUORESCENCE LABELING KIT (NF-kappaB, NFKB-3) [fivephoton.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. bpsbioscience.com [bpsbioscience.com]

- 18. indigobiosciences.com [indigobiosciences.com]

- 19. AI discovery of TLR agonist-driven phenotypes reveals unique features of peripheral cells from healthy donors and ART-suppressed people living with HIV - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Cytokine profile and induction of T helper type 17 and regulatory T cells by human peripheral mononuclear cells after microbial exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Quantitative imaging assay for NF-κB nuclear translocation in primary human macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 22. NF-κB translocation immunofluorescence assay [bio-protocol.org]

- 23. e-century.us [e-century.us]

- 24. researchgate.net [researchgate.net]

TLR8 Agonist 2 Hydrochloride: A Deep Dive into Myeloid Cell Activation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Toll-like receptor 8 (TLR8) is a critical component of the innate immune system, primarily expressed in the endosomes of myeloid cells such as monocytes, macrophages, and myeloid dendritic cells (mDCs). As a pattern recognition receptor, TLR8 plays a vital role in detecting single-stranded RNA (ssRNA) viruses. Its activation triggers a potent downstream signaling cascade, leading to the production of pro-inflammatory cytokines, chemokines, and the upregulation of co-stimulatory molecules. This orchestration of the innate immune response makes TLR8 a highly attractive target for therapeutic intervention in infectious diseases and oncology.

TLR8 agonist 2 hydrochloride, also known as Motolimod (VTX-2337), is a potent and selective small-molecule agonist of TLR8. It has been the subject of extensive preclinical and clinical investigation for its ability to robustly activate myeloid cells and enhance anti-tumor immunity. This technical guide provides a comprehensive overview of the effects of this compound on myeloid cell activation, detailing the underlying signaling pathways, quantitative cellular responses, and key experimental methodologies.

Core Mechanism of Action: The TLR8 Signaling Pathway

Upon binding to TLR8 in the endosome, this compound initiates a signaling cascade predominantly through the Myeloid Differentiation Primary Response 88 (MyD88) adaptor protein. This leads to the formation of a "Myddosome" complex, recruiting and activating Interleukin-1 Receptor-Associated Kinases (IRAKs), such as IRAK4 and IRAK1. Subsequently, TNF Receptor-Associated Factor 6 (TRAF6) is recruited and activated, which in turn activates the TAK1 complex. This cascade culminates in the activation of the IκB kinase (IKK) complex, leading to the phosphorylation and degradation of the inhibitor of NF-κB (IκB). The liberated Nuclear Factor-kappa B (NF-κB) then translocates to the nucleus, where it drives the transcription of a wide array of pro-inflammatory genes.

In parallel, TLR8 activation can also lead to the activation of the NLRP3 inflammasome, a multi-protein complex that facilitates the maturation and secretion of the potent pro-inflammatory cytokines IL-1β and IL-18.

TLR8 agonist-induced MyD88-dependent signaling pathway.

Quantitative Data on Myeloid Cell Activation

The activation of human myeloid cells by this compound results in a robust and dose-dependent cellular response, characterized by the production of key cytokines and the upregulation of cell surface markers critical for antigen presentation.

Cytokine and Chemokine Production

The following table summarizes the effective concentration (EC50) for the production of various cytokines and chemokines from human peripheral blood mononuclear cells (PBMCs) stimulated with this compound (Motolimod/VTX-2337). Monocytes and mDCs are the primary responders to TLR8 agonism within the PBMC population.

| Cytokine/Chemokine | This compound (VTX-2337) EC50 (nM) | Reference |

| TNF-α | 140 ± 30 | [1] |

| IL-12p70 | 120 ± 30 | [1] |

| IL-12p40 | 26 | [2] |

| IFN-γ | 29 | [2] |

| IFN-α | 2800 | [2] |

| MIP-1β | 60 | [1] |

EC50: Half-maximal effective concentration. Data are representative of typical findings.

Further studies have demonstrated that stimulation of PBMCs with VTX-2337 at a concentration of 1600 nM leads to a significant production of a broad range of inflammatory mediators, including G-CSF, IL-1α, IL-1β, IL-6, MIP-1α, and MIP-1β.[3]

Upregulation of Cell Surface Markers

TLR8 activation drives the maturation of myeloid cells, characterized by the increased surface expression of co-stimulatory molecules necessary for effective antigen presentation to T cells.

| Cell Surface Marker | Myeloid Cell Type | Effect of this compound (Motolimod) | Reference |

| CD86 | CD14+ Monocytes, CD11c+ Myeloid Cells | Upregulation | [3] |

| CD40 | CD11b+ and CD11c+ Myeloid Cells in vivo | Increased Frequency of Expression | [3] |

These findings are consistent with the broader understanding that TLR8 agonists promote a mature, antigen-presenting phenotype in myeloid cells.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the effects of this compound on myeloid cells.

Experimental Workflow for In Vitro Myeloid Cell Activation

General workflow for assessing TLR8 agonist activity on PBMCs.

Protocol 1: In Vitro Stimulation of Human PBMCs for Cytokine Analysis

1. PBMC Isolation:

-

Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood (e.g., buffy coats or whole blood) using Ficoll-Paque density gradient centrifugation according to standard laboratory procedures.

-

Wash the isolated PBMCs twice with sterile Phosphate-Buffered Saline (PBS).

-

Resuspend the cells in complete RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 100 U/mL penicillin/streptomycin.

-

Perform a cell count and assess viability using a method such as trypan blue exclusion. Adjust the cell density to 1 x 10^6 cells/mL.

2. Cell Stimulation:

-

Plate 1 mL of the PBMC suspension (1 x 10^6 cells) per well in a 24-well tissue culture plate.

-

Prepare serial dilutions of this compound in complete RPMI-1640 medium. A typical concentration range for generating a dose-response curve is 1 nM to 10 µM.

-

Add the diluted agonist to the respective wells. Include an unstimulated control (vehicle, e.g., DMSO or PBS) and a positive control (e.g., another known TLR agonist like R848).

-

Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO2.

3. Supernatant Collection:

-

After incubation, centrifuge the plate at 300-400 x g for 5-10 minutes to pellet the cells.

-

Carefully collect the cell-free supernatants and transfer them to sterile microcentrifuge tubes.

-

Store the supernatants at -80°C until analysis.

4. Cytokine Quantification:

-

Thaw the supernatants on ice.

-

Quantify the concentration of cytokines of interest (e.g., TNF-α, IL-12p70, IL-6) using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits or a multiplex bead-based immunoassay (e.g., Cytometric Bead Array - CBA) according to the manufacturer's instructions.

Protocol 2: Flow Cytometry for Myeloid Cell Activation Markers

1. Cell Stimulation:

-

Follow steps 1 and 2 from the cytokine analysis protocol. An 18-24 hour stimulation period is generally sufficient for the upregulation of co-stimulatory molecules.

2. Cell Harvesting and Staining:

-

After the stimulation period, gently resuspend the cells in each well and transfer them to FACS tubes.

-

Centrifuge the cells at 300-400 x g for 5 minutes at 4°C and discard the supernatant.

-

Wash the cells once with cold FACS buffer (PBS containing 2% FBS and 0.05% sodium azide).

-

Resuspend the cell pellet in 100 µL of FACS buffer.

-

To block non-specific antibody binding, add Human Fc Block and incubate for 10 minutes at 4°C.

-

Without washing, add a pre-titrated cocktail of fluorochrome-conjugated antibodies for cell surface markers. A typical panel for myeloid cell activation would include:

-

A monocyte marker (e.g., anti-CD14)

-

Activation markers (e.g., anti-CD80, anti-CD86, anti-CD40, anti-HLA-DR)

-

A viability dye to exclude dead cells from the analysis.

-

-

Incubate for 30 minutes at 4°C in the dark.

3. Data Acquisition and Analysis:

-

Wash the cells twice with 2 mL of FACS buffer.

-

Resuspend the final cell pellet in 300-500 µL of FACS buffer.

-

Acquire data on a flow cytometer.

-

Analyze the data using appropriate software (e.g., FlowJo, FCS Express). Gate on viable singlet cells, then identify the monocyte population based on CD14 expression. Analyze the expression levels (Mean Fluorescence Intensity - MFI) and percentage of positive cells for the activation markers (CD80, CD86, etc.) on the gated monocyte population.

Conclusion

This compound (Motolimod/VTX-2337) is a potent and selective activator of human myeloid cells. Its mechanism of action, centered on the MyD88-dependent signaling pathway, leads to a robust pro-inflammatory response characterized by the secretion of Th1-polarizing cytokines and the upregulation of co-stimulatory molecules essential for antigen presentation. The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers and drug developers working to harness the therapeutic potential of TLR8 agonism. The ability of this compound to effectively engage and activate the innate immune system underscores its promise as a valuable component of next-generation immunotherapies.

References

- 1. VTX-2337 is a novel TLR8 agonist that activates NK cells and augments ADCC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Remodeling the Tumor Myeloid Landscape to Enhance Antitumor Antibody Immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Integrative Development of a TLR8 Agonist for Ovarian Cancer Chemo-immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for TLR8 Agonist 2 Hydrochloride Stimulation of Human PBMCs

These application notes provide a detailed protocol for the in vitro stimulation of human peripheral blood mononuclear cells (PBMCs) with TLR8 agonist 2 hydrochloride. This document is intended for researchers, scientists, and drug development professionals investigating the immunomodulatory effects of this potent and selective TLR8 agonist.

Introduction

Toll-like receptor 8 (TLR8) is an endosomal pattern recognition receptor primarily expressed in myeloid cells such as monocytes and myeloid dendritic cells (mDCs).[1] It plays a crucial role in the innate immune system by recognizing single-stranded RNA (ssRNA), often of viral origin.[2] this compound is a synthetic small molecule that acts as a potent and selective agonist for human TLR8, with a reported EC50 of 3 nM.[3][4] Activation of TLR8 by this agonist initiates a MyD88-dependent signaling cascade, leading to the activation of transcription factors like NF-κB.[1] This, in turn, results in the production of pro-inflammatory cytokines and chemokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-12 (IL-12), and Interleukin-1β (IL-1β), as well as the upregulation of co-stimulatory molecules on antigen-presenting cells (APCs).[1][5][6] Consequently, TLR8 agonists are being investigated for their therapeutic potential in oncology and infectious diseases due to their ability to enhance T-cell mediated immunity.[1]

Data Presentation

The following tables summarize the quantitative data regarding the activity of this compound and other representative TLR8 agonists on human PBMCs.

Table 1: In Vitro Activity of this compound in Human PBMCs

| Parameter | EC50 Value |

| TNF-α production | 105 nM |

| IL-12p40 production | 26 nM |

| IFN-γ production | 29 nM |

| IFN-α production | 2800 nM |

Data sourced from MedchemExpress.[3][4]

Table 2: Example Dose-Response of a TLR8 Agonist (Motolimod) on Cytokine Production in Human PBMCs

| Motolimod (µM) | TNF-α (pg/mL) | IL-1β (pg/mL) | IFN-γ (pg/mL) |

| 0 (Vehicle) | 50 ± 15 | 20 ± 8 | 10 ± 5 |

| 0.1 | 800 ± 150 | 300 ± 75 | 150 ± 40 |

| 1.0 | 2500 ± 400 | 1200 ± 250 | 500 ± 120 |

| 10.0 | 4500 ± 600 | 2800 ± 500 | 900 ± 200 |

Data are presented as mean ± standard deviation from three independent experiments. Cells were stimulated for 24 hours.[6]

Experimental Protocols

This section provides a detailed methodology for the stimulation of human PBMCs with this compound to analyze cytokine production and cell surface marker expression.

Protocol 1: Stimulation of Human PBMCs for Cytokine Analysis

Materials:

-

Human whole blood collected in heparinized tubes

-

Ficoll-Paque PLUS (or similar density gradient medium)[2]

-

Phosphate-Buffered Saline (PBS), sterile

-

Complete RPMI-1640 medium (supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin)[2][6]

-

This compound

-

Vehicle control (e.g., DMSO or sterile water)[2]

-

96-well sterile cell culture plates[2]

-

CO2 incubator (37°C, 5% CO2)[2]

-

Centrifuge

Procedure:

-

PBMC Isolation:

-

Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.[1][2]

-

Dilute the whole blood 1:1 with sterile PBS.[2]

-

Carefully layer the diluted blood over the Ficoll-Paque medium in a conical tube.

-

Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.

-

Carefully aspirate the upper layer and collect the buffy coat containing the PBMCs.

-

Wash the isolated PBMCs twice with sterile PBS by centrifuging at 300 x g for 10 minutes.[1][2]

-

Resuspend the cell pellet in complete RPMI-1640 medium.[2]

-

-

Cell Plating:

-

Agonist Preparation and Stimulation:

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

-

Prepare serial dilutions of the TLR8 agonist in complete RPMI-1640 medium. A final concentration range of 1 nM to 10 µM is a good starting point for a dose-response experiment.[2]

-

Add 100 µL of the 2X TLR8 agonist working solution to the appropriate wells.[1] For unstimulated controls, add 100 µL of complete RPMI-1640 medium. For a vehicle control, add medium with the same final concentration of the solvent used to dissolve the agonist.[1][2]

-

-

Incubation:

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24-48 hours. The optimal incubation time will depend on the specific cytokine being measured.[1]

-

-

Supernatant Collection:

-

Cytokine Measurement:

Protocol 2: Flow Cytometry Analysis of Myeloid Cell Activation

Materials:

-

Stimulated PBMCs from Protocol 1

-

FACS buffer (PBS with 2% FBS and 0.05% sodium azide)[5]

-

Human Fc Block[5]

-

Fluorochrome-conjugated antibodies against cell surface markers (e.g., anti-CD14, anti-CD40, anti-CD86, anti-HLA-DR)[5][7]

-

Viability dye (e.g., 7-AAD, Propidium Iodide)[5]

-

Flow cytometer[5]

Procedure:

-

Cell Culture and Stimulation:

-

Cell Harvesting and Staining:

-

Harvest the cells and wash them with cold FACS buffer.[5]

-

Resuspend the cells in 100 µL of FACS buffer and add Human Fc Block. Incubate for 10 minutes at 4°C.[5]

-

Add the cocktail of fluorochrome-conjugated antibodies for cell surface markers.[5]

-

Incubate for 30 minutes at 4°C in the dark.[5]

-

Wash the cells twice with FACS buffer.[5]

-

Resuspend the cells in 200 µL of FACS buffer containing a viability dye.[5]

-

-

Flow Cytometry Analysis:

Visualizations

The following diagrams illustrate the experimental workflow and the signaling pathway involved in TLR8 activation.

Caption: Experimental workflow for PBMC stimulation and analysis.

References

Application Notes and Protocols for In Vitro Characterization of TLR8 Agonist 2 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Toll-like receptor 8 (TLR8) is an endosomally located pattern recognition receptor that plays a critical role in the innate immune system by recognizing single-stranded RNA (ssRNA), often of viral or bacterial origin.[1][2][3] Activation of TLR8, predominantly expressed in myeloid cells such as monocytes, macrophages, and dendritic cells, initiates a signaling cascade that results in the production of pro-inflammatory cytokines and chemokines, and the upregulation of co-stimulatory molecules.[1][4][5] This positions TLR8 as a significant therapeutic target for vaccine adjuvants and cancer immunotherapy.[1][6]

TLR8 Agonist 2 Hydrochloride is a potent and selective small molecule agonist for human TLR8, with a reported EC50 of 3 nM.[7] It demonstrates significantly less activity against the closely related TLR7 (EC50 of 33.33 µM).[7] These application notes provide detailed protocols for the in vitro characterization of this compound to confirm its activity, selectivity, and functional effects on human immune cells. The primary assays described include a HEK-Blue™ TLR8 reporter assay for initial screening and selectivity profiling, and functional assays using human peripheral blood mononuclear cells (PBMCs) to measure downstream cytokine production.

Signaling Pathway and Experimental Workflow

Visualizing the biological and experimental processes is crucial for understanding the mechanism of action and characterization strategy for this compound.

TLR8 Signaling Pathway

Upon binding of an agonist within the endosome, TLR8 undergoes a conformational change, leading to the recruitment of the adaptor protein Myeloid Differentiation Primary Response 88 (MyD88).[1][4][6] This initiates a signaling cascade involving IL-1 receptor-associated kinases (IRAKs) and TNF receptor-associated factor 6 (TRAF6), culminating in the activation of the transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells).[1][8][9] NF-κB then translocates to the nucleus to induce the expression of genes encoding pro-inflammatory cytokines such as TNF-α and IL-12.[1][4][10]

Caption: TLR8 agonist-induced MyD88-dependent signaling pathway.

General Experimental Workflow

The in vitro characterization of this compound follows a systematic approach, beginning with screening for potency and selectivity, followed by functional assays in primary human cells to assess the physiological response.

Caption: General experimental workflow for in vitro testing of TLR8 agonists.

Data Presentation

Table 1: Potency and Selectivity of this compound